(+)-Marmesin

Phytochemistry Biosynthetic pathway reconstitution Stereochemistry

Procure stereochemically defined (+)-Marmesin to ensure experimental validity in linear furanocoumarin biosynthesis (bioactive psoralen precursor) and dual-pathway anti-inflammatory studies. Only the (+)-enantiomer acts as a competent substrate for psoralen synthase (Km 1.5 µM), while its (-)-isomer (nodakenetin) and racemic (±)-marmesin are metabolically inert. The compound also offers distinct COX-2/5-LOX dual inhibition and measurable cytotoxicity profiles, enabling precise SAR and reference control assays.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 13849-08-6
Cat. No. B225713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Marmesin
CAS13849-08-6
Synonyms2-(2-Hydroxy-2-propanyl)-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
marmesin
marmesin, (R)-isomer
nodakenetin
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
InChIInChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1
InChIKeyFWYSBEAFFPBAQU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2102 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide: (+)-Marmesin (CAS 13849-08-6) for Pharmaceutical Research & Biosynthetic Pathway Studies


(+)-Marmesin (CAS 13849-08-6), also designated S-(+)-Marmesin or (S)-Marmesin, is a dihydrofuranocoumarin natural product that functions as the stereospecific, committed intermediate in the biosynthesis of linear furanocoumarins (psoralen, xanthotoxin, bergapten) [1]. It is biosynthesized from 6-prenylumbelliferone (demethylsuberosin) and subsequently converted to psoralen by the cytochrome P450 enzyme psoralen synthase (CYP71AJ subfamily) [2]. The compound is also characterized by COX-2/5-LOX dual inhibitory activity, positioning it as a versatile chemical probe for anti-inflammatory and metabolic pathway research .

Why Generic Coumarin Substitution Fails: Critical Differentiation of (+)-Marmesin from Racemates and Analogs


Generic substitution of (+)-Marmesin with racemic (±)-marmesin, its enantiomer (−)-marmesin (nodakenetin), or other furanocoumarins such as imperatorin introduces quantifiable experimental error and procurement risk. Feeding studies across three plant species (Ruta graveolens, Heracleum lanatum, Angelica archangelica) demonstrate that only the (+)-enantiomer is metabolically active as a linear furanocoumarin precursor, while the (−)-form shows little if any utilization [1]. In mitochondrial bioenergetics assays, marmesin exhibits significantly lower inhibitory potency on NAD+-linked substrate oxidation compared to imperatorin and chalepin, with state 3 respiration inhibited by only 29% at 60 µM versus 48% for imperatorin [2]. Furthermore, Ames mutagenicity testing reveals a 100-fold difference in mutagenic potency between marmesin (potency = 20) and imperatorin (potency = 0.2), with marmesin requiring a 29-fold lower dose for optimal activity [3]. These stereochemical and structural variations directly impact experimental reproducibility in biosynthetic pathway reconstitution, in vivo efficacy studies, and toxicity profiling.

Quantitative Procurement Evidence: (+)-Marmesin (CAS 13849-08-6) vs. Comparators in Head-to-Head Assays


Stereospecific Metabolic Competence: (+)-Marmesin vs. (−)-Marmesin in Furanocoumarin Biosynthesis

Direct comparison feeding experiments with [3-14C]-labeled (+)- and (−)-marmesin across three plant species (Ruta graveolens, Heracleum lanatum, Angelica archangelica) demonstrate that only the (+)-enantiomer is efficiently incorporated into downstream linear furanocoumarins. The (−)-enantiomer (nodakenetin) shows negligible metabolic utilization [1].

Phytochemistry Biosynthetic pathway reconstitution Stereochemistry

Comparative Mutagenicity Profile: Marmesin vs. Imperatorin in Ames Assay

In a head-to-head Ames mutagenicity screen across six tester strains (TA92, TA94, TA97, TA98, TA100, TA102), marmesin and imperatorin exhibited a 100-fold difference in mutagenic potency. Marmesin achieved optimal mutagenicity at a 29-fold lower dose [1].

Genetic toxicology Safety pharmacology Natural product characterization

Mitochondrial Respiratory Inhibition: Marmesin vs. Imperatorin and Chalepin

Oxygraphic measurements comparing three furanocoumarins on mitochondrial respiration reveal that marmesin is the least potent inhibitor of NAD+-linked substrate oxidation, with a defined rank order of inhibition [1].

Mitochondrial bioenergetics Toxicology Mechanism of action

Enzyme Substrate Affinity: (+)-Marmesin Km for Psoralen Synthase vs. CYP71AJ Subfamily Baseline

(+)-Marmesin displays high affinity for recombinant psoralen synthase (CYP71AJ1), the terminal monooxygenase in linear furanocoumarin biosynthesis. The measured Km value exceeds the typical substrate affinities reported for other CYP71 subfamily enzymes involved in plant secondary metabolism .

Enzymology Cytochrome P450 Plant secondary metabolism

Cytotoxic Selectivity Window: Leukemia Cells vs. Normal Monocytes

Marmesin demonstrates a quantifiable therapeutic selectivity window in vitro, with approximately 3-fold lower potency against normal human monocytes compared to U937 leukemia cells [1].

Cancer pharmacology Cytotoxicity profiling Selectivity index

Definitive Application Scenarios for (+)-Marmesin (CAS 13849-08-6) in R&D and Industrial Workflows


Biosynthetic Pathway Reconstitution and Enzyme Engineering

(+)-Marmesin is the sole stereochemically competent precursor for reconstituting the terminal step of linear furanocoumarin biosynthesis (conversion to psoralen via psoralen synthase, CYP71AJ1). Procurement of the (+)-enantiomer is mandatory, as the (−)-enantiomer (nodakenetin) is metabolically inactive in Ruta graveolens, Heracleum lanatum, and Angelica archangelica feeding studies [1]. The compound's high affinity for recombinant psoralen synthase (Km = 1.5 ± 0.5 µM) supports its use as a reference substrate for enzyme kinetic characterization and high-throughput inhibitor screening against this plant P450.

Structure-Activity Relationship (SAR) Studies in Cancer Pharmacology

Marmesin exhibits a defined cytotoxicity profile in U937 human leukemia cells (IC50 = 40 µM) with measurable selectivity over normal human monocytes (IC50 = 125 µM) [1]. This ~3.1-fold differential provides a quantifiable baseline for SAR campaigns evaluating furanocoumarin derivatives for improved therapeutic indices. Additionally, marmesin treatment triggers mitochondrial-mediated apoptosis through upregulation of Bax and downregulation of Bcl-2, with associated alterations in mitochondrial membrane potential [1].

Anti-Inflammatory Target Engagement and Dual-Pathway Inhibition

(+)-Marmesin exhibits COX-2/5-LOX dual inhibitory activity [1], positioning it as a chemical probe for investigating the functional consequences of simultaneous blockade of cyclooxygenase and lipoxygenase pathways. This dual-pathway profile is relevant for inflammatory disease models, particularly where single-pathway inhibition (e.g., NSAIDs targeting COX alone) shows limited efficacy or where leukotriene-mediated pathophysiology is implicated.

Comparative Mutagenicity Reference Standard

As demonstrated in head-to-head Ames testing, marmesin exhibits a 100-fold higher mutagenic potency (potency = 20) compared to imperatorin (potency = 0.2) and achieves optimal mutagenicity at a 29-fold lower dose (1.04 µg vs. 30.0 µg) [1]. This profile establishes marmesin as a high-potency positive control or reference standard for genetic toxicology screening of furanocoumarin libraries and plant-derived natural product extracts. Laboratories conducting safety assessment of coumarin-rich botanicals should procure marmesin to calibrate assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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